Bis(3,4-dimethylphenyl)borinic acid
Overview
Description
Bis(3,4-dimethylphenyl)borinic acid is a heterocyclic organic compound . It has a molecular weight of 238.1 and a molecular formula of C16H19BO . It is used in research and can be a reactant in palladium-catalyzed Suzuki coupling reactions .
Molecular Structure Analysis
The this compound molecule contains a total of 37 atoms. There are 19 Hydrogen atoms, 16 Carbon atoms, 1 Oxygen atom, and 1 Boron atom . The chemical formula can be written as C16H19BO .Chemical Reactions Analysis
Boronic acids, including this compound, can form complexes when treated with an amine . In boron-catalyzed amidation reactions, rapid reaction between amines and boron compounds was observed .Scientific Research Applications
Suzuki Cross-Coupling Reactions
Bis(3,4-dimethylphenyl)borinic acid has been utilized in Suzuki cross-coupling reactions. Winkle and Schaab (2001) demonstrated its application in the synthesis of various compounds through the Suzuki cross-coupling method. They showed that conditions could be optimized for the clean preparation of this compound, which was effectively used in these reactions (Winkle & Schaab, 2001).
Lewis Acidity and Hydrogen Bonding
The Lewis acidity of this compound derivatives has been a subject of study. Britovsek, Ugolotti, and White (2005) explored the Lewis acidity of various borinic acids, including derivatives of this compound. Their research focused on understanding the interactions and bonding characteristics of these compounds (Britovsek, Ugolotti, & White, 2005).
Metal-Free Reduction Processes
Chardon et al. (2017) investigated the use of this compound in metal-free reduction processes. They successfully used it as a precatalyst for the reduction of various oxides, demonstrating its versatility and efficiency in these types of chemical reactions (Chardon, Maubert, Rouden, & Blanchet, 2017).
Oligomerization Equilibria and Solution Behavior
The role of this compound in oligomerization equilibria and its behavior in solutions have been topics of interest. Beringhelli, D'alfonso, Donghi, Maggioni, Mercandelli, and Sironi (2004) contributed significantly to this field by studying the equilibria involving this compound in various solvents (Beringhelli et al., 2004).
Catalytic Applications in Polymerization
Li, Stern, and Marks (2000) explored the use of this compound derivatives as cocatalysts in olefin polymerization. They demonstrated that these compounds could efficiently activate various complexes for polymerization, highlighting their potential in industrial applications (Li, Stern, & Marks, 2000).
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bis(3,4-dimethylphenyl)borinic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
Bis(3,4-dimethylphenyl)borinic acid primarily targets amines and carboxylic acids . The compound interacts with these targets to facilitate chemical reactions, particularly amidation reactions .
Mode of Action
The compound’s mode of action involves the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group . This interaction results in changes in the chemical structure and properties of the targets, enabling the occurrence of amidation reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the boron-catalysed direct amidation pathway . The compound’s interaction with amines and carboxylic acids facilitates the amidation reactions within this pathway .
Pharmacokinetics
It is known that the compound reacts rapidly with amines and boron compounds , suggesting that it may be quickly absorbed and metabolized in biological systems.
Result of Action
The result of this compound’s action is the facilitation of amidation reactions . These reactions result in the formation of amides from amines and carboxylic acids, which are important in various biochemical processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at room temperature for optimal stability . . These precautions help to ensure the compound’s efficacy and stability.
Properties
IUPAC Name |
bis(3,4-dimethylphenyl)borinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUJGCHAAXMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674472 | |
Record name | Bis(3,4-dimethylphenyl)borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-23-6 | |
Record name | B,B-Bis(3,4-dimethylphenyl)borinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(3,4-dimethylphenyl)borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.